Cas no 1217704-83-0 (Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride)

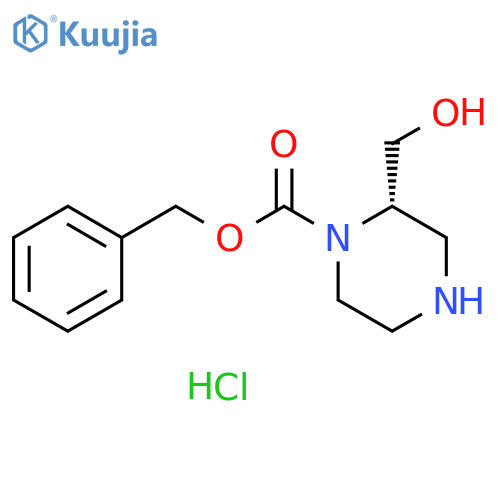

1217704-83-0 structure

商品名:Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-Piperazinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, hydrochloride (1:1), (2S)-

- (2S)-2-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester HCl

- Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

- 1217704-83-0

- benzyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride

- G72801

-

- インチ: 1S/C13H18N2O3.ClH/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H/t12-;/m0./s1

- InChIKey: QZXGMZXWHWGKHR-YDALLXLXSA-N

- ほほえんだ: C(N1CCNC[C@H]1CO)(=O)OCC1C=CC=CC=1.Cl

計算された属性

- せいみつぶんしりょう: 286.1084202g/mol

- どういたいしつりょう: 286.1084202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 267

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8Ų

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1717558-5g |

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride |

1217704-83-0 | 97% | 5g |

¥4200.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1717558-100mg |

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride |

1217704-83-0 | 97% | 100mg |

¥450.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1717558-1g |

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride |

1217704-83-0 | 97% | 1g |

¥1260.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1717558-250mg |

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride |

1217704-83-0 | 97% | 250mg |

¥650.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1717558-25g |

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride |

1217704-83-0 | 97% | 25g |

¥15000.00 | 2024-08-09 | |

| Ambeed | A1208781-1g |

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride |

1217704-83-0 | 97% | 1g |

$309.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1717558-10g |

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride |

1217704-83-0 | 97% | 10g |

¥6500.00 | 2024-08-09 |

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

1217704-83-0 (Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1217704-83-0)Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

清らかである:99%

はかる:1g

価格 ($):278.0